molecular formula C7H10O3 B14318132 3-(Ethoxymethylidene)oxolan-2-one CAS No. 106202-40-8

3-(Ethoxymethylidene)oxolan-2-one

Cat. No.: B14318132
CAS No.: 106202-40-8
M. Wt: 142.15 g/mol
InChI Key: LNVIJKWKZRZLKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethylidene)oxolan-2-one typically involves the reaction of ethyl orthoformate, acetic anhydride, and ethyl malonate in the presence of anhydrous zinc chloride . The reaction is carried out in a three-necked flask equipped with a thermometer, a gas inlet tube, and a column packed with Berl Saddles . The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylidene)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial role, it inhibits protein synthesis by binding to the bacterial ribosome . This action disrupts the production of essential proteins, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylaminomethylidene)oxolan-2-one
  • 3-(Trichlorostannylmethyl)oxolan-2-one
  • 3-(Butylsulfanylmethylidene)oxolan-2-one
  • 3-(Cyclohexanecarbonyl)oxolan-2-one
  • 3-(Benzhydrylideneamino)oxolan-2-one
  • 3-(Methylaminomethylidene)oxolan-2-one
  • 3-(Benzenesulfinyl)oxolan-2-one
  • 3-(Methoxymethyl)oxolan-2-one
  • 3-(Butylamino)oxolan-2-one

Uniqueness

What sets 3-(Ethoxymethylidene)oxolan-2-one apart from its similar compounds is its unique ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts .

Properties

CAS No.

106202-40-8

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(ethoxymethylidene)oxolan-2-one

InChI

InChI=1S/C7H10O3/c1-2-9-5-6-3-4-10-7(6)8/h5H,2-4H2,1H3

InChI Key

LNVIJKWKZRZLKL-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1CCOC1=O

Origin of Product

United States

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